(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester
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Overview
Description
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and a tert-butyl ester group, which is often used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Hydroxylation: The piperidine ring is hydroxylated at the 3-position using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate (Boc2O) to form the tert-butyl ester.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3R,4S) configuration.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: SOCl2, pyridine, room temperature.
Major Products
Oxidation: (3R,4S)-(3-Oxo-piperidin-4-yl)-carbamic acid tert-butyl ester.
Reduction: (3R,4S)-(3-Hydroxy-piperidin-4-yl)-methanol.
Substitution: (3R,4S)-(3-Chloro-piperidin-4-yl)-carbamic acid tert-butyl ester.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of complex organic molecules. Its chiral centers make it valuable in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural substrates. It is also employed in the development of enzyme inhibitors.
Medicine
Medically, this compound is investigated for its potential as a drug candidate. Its piperidine ring is a common feature in many pharmaceuticals, making it a promising scaffold for drug development.
Industry
Industrially, this compound is used in the production of agrochemicals and fine chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating biological pathways. The tert-butyl ester group helps in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid methyl ester
- (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid ethyl ester
- (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This stability is crucial in both synthetic applications and biological systems, where it can resist metabolic degradation better than its smaller ester counterparts.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCALYMVICSBJ-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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